molecular formula C10H19NO3 B132630 6-(Allyloxycarbonylamino)-1-hexanol CAS No. 146292-92-4

6-(Allyloxycarbonylamino)-1-hexanol

Cat. No. B132630
M. Wt: 201.26 g/mol
InChI Key: FQFRACFUQCJOMP-UHFFFAOYSA-N
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Description

“6-(Allyloxycarbonylamino)-1-hexanol” is a chemical compound with the linear formula CH2=CHCH2OCONH(CH2)6OH . It is also known as Allyl N-(6-hydroxyhexyl)carbamate . It is used as a laboratory chemical and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of “6-(Allyloxycarbonylamino)-1-hexanol” can be represented by the SMILES string OCCCCCCNC(=O)OCC=C . The InChI representation is 1S/C10H19NO3/c1-2-9-14-10(13)11-7-5-3-4-6-8-12/h2,12H,1,3-9H2,(H,11,13) .


Physical And Chemical Properties Analysis

The physical properties of “6-(Allyloxycarbonylamino)-1-hexanol” include a melting point of 46-49 °C . Its molecular weight is 201.26 g/mol . The chemical properties of substances like this are often determined by their molecular structure and functional groups .

Scientific Research Applications

Enzymatic Acylation and Kinetic Modelling

The enzymatic acylation of a bifunctional molecule, exhibiting both an amino and a hydroxyl function, is studied using 6-amino-1-hexanol by ethyl oleate in 2-methyl-2-butanol catalyzed by Novozym 435. This process generates two products from the O-acylation of 6-amino-1-hexanol and from the N-acylation of the O-acyl product, leading to the N,O-diacyl product. The study explores the impact of various operating conditions on reaction performance, including initial substrates molar ratio and stirring rate. It also includes the kinetics of enzyme deactivation and proposes a kinetic model based on a sequential bi bi ping-pong enzymatic mechanism, interaction between acyl-acceptor and acyl-enzyme formation steps, and the absence of influence of ethyl oleate hydrolysis on kinetics (Husson et al., 2010).

Chemo-selectivity of Enzymatic Acylation in Various Media

The chemo-selectivity and efficiency of the enzymatic acylation of 6-amino-1-hexanol have been examined across different media, including organic solvents, solvent-free systems, and ionic liquids. The study reveals that the reaction medium significantly influences the ionization state of functional groups, their reactivity, and consequently, the efficiency and outcome of the enzymatic acylation process. This research demonstrates the potential for selective production of diacylated derivatives and the influence of reaction mediums on enzymatic reactions, offering insights into optimizing enzymatic acylation processes for various applications (Husson et al., 2008).

Safety And Hazards

According to the safety data sheet, “6-(Allyloxycarbonylamino)-1-hexanol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

prop-2-enyl N-(6-hydroxyhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-9-14-10(13)11-7-5-3-4-6-8-12/h2,12H,1,3-9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFRACFUQCJOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408729
Record name 6-(Allyloxycarbonylamino)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Allyloxycarbonylamino)-1-hexanol

CAS RN

146292-92-4
Record name 2-Propen-1-yl N-(6-hydroxyhexyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146292-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Allyloxycarbonylamino)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Allyloxycarbonylamino)-1-hexanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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